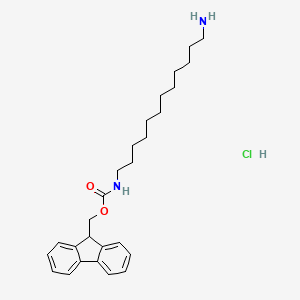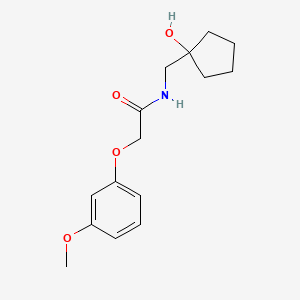
N-((1-hydroxycyclopentyl)methyl)-2-(3-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-hydroxycyclopentyl)methyl)-2-(3-methoxyphenoxy)acetamide, also known as HOCPCA, is a synthetic compound that has been developed for its potential medicinal properties. It belongs to the class of compounds known as cannabinoid receptor agonists and has been studied extensively for its ability to interact with the endocannabinoid system.
Applications De Recherche Scientifique
Synthetic Methodologies and Kinetics : Research includes the development of chemoselective acetylation processes for synthesizing intermediates useful in antimalarial drug production, demonstrating the importance of precise synthetic strategies in medicinal chemistry (Magadum & Yadav, 2018). Another study on the silylation of N-(2-hydroxyphenyl)acetamide highlights the formation of heterocycles, which are crucial in developing new materials and pharmaceuticals (Lazareva et al., 2017).
Carcinogenicity and Metabolism Studies : Investigations into the carcinogenicity of related compounds and their metabolic processing provide vital data for understanding potential health risks. For example, research on the o-methoxy derivatives of N-2-fluorenylacetamide explores metabolic pathways and carcinogenic outcomes in rats (Gutmann et al., 1968), while studies on the metabolism of chloroacetamide herbicides in liver microsomes offer insights into human and rat metabolic differences, relevant for assessing environmental and health impacts of chemicals (Coleman et al., 2000).
Antimicrobial Research : The development of novel oxazolidinone antibacterial agents demonstrates the ongoing search for new antimicrobials to combat resistant bacterial strains. Such research underlines the application of N-substituted acetamides in developing drugs with a unique mechanism of action (Zurenko et al., 1996).
Material Science and Indicator Development : Studies on orcinolic derivatives as OH− indicators highlight the role of N-substituted acetamides in creating sensitive and specific chemical sensors, which are essential tools in environmental monitoring and analytical chemistry (Wannalerse et al., 2022).
Propriétés
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-19-12-5-4-6-13(9-12)20-10-14(17)16-11-15(18)7-2-3-8-15/h4-6,9,18H,2-3,7-8,10-11H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPRWJUGVGMABI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2(CCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclopentyl)methyl]-2-(3-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2393141.png)

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2393143.png)
![Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2393145.png)
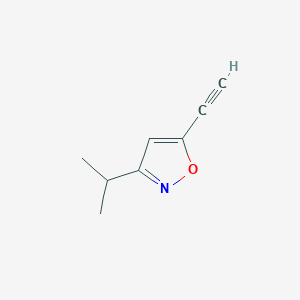
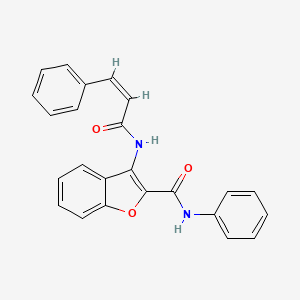
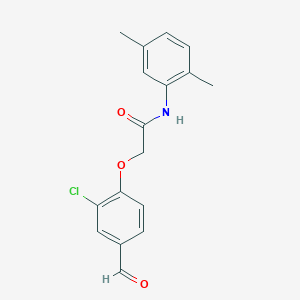
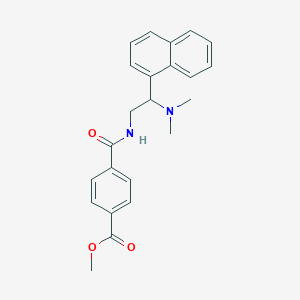
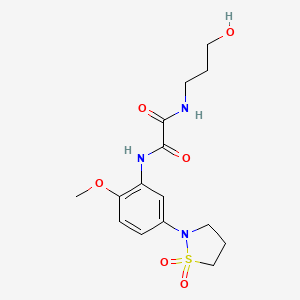
![5-Methyl-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2393155.png)
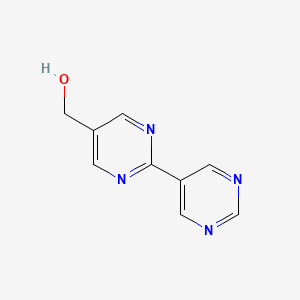
![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidine-4-carboxylic acid](/img/structure/B2393159.png)
![3-(4-chlorophenyl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2393160.png)
